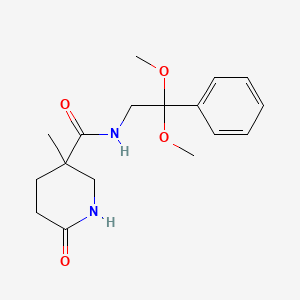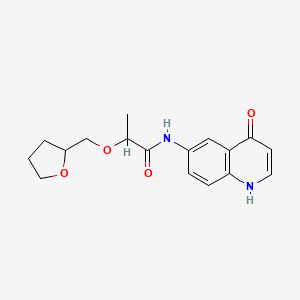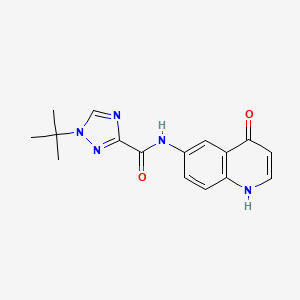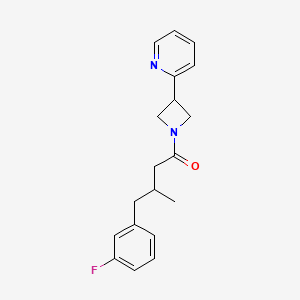![molecular formula C13H15BrN4O2 B6994718 2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring substituted with a bromo group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzylamine and hydrazine derivatives, under acidic or basic conditions.
Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Acetylation: The brominated indazole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated intermediate with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of reduced indazole derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used as a tool to investigate biological pathways and molecular targets, particularly those involving indazole derivatives.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[acetyl(methyl)amino]-N-(5-methyl-1H-indazol-3-yl)acetamide: Lacks the bromo group, which may affect its biological activity and chemical reactivity.
2-[acetyl(methyl)amino]-N-(7-chloro-5-methyl-1H-indazol-3-yl)acetamide: Contains a chloro group instead of a bromo group, which may result in different pharmacological properties.
Uniqueness
2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-7-4-9-12(10(14)5-7)16-17-13(9)15-11(20)6-18(3)8(2)19/h4-5H,6H2,1-3H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJRTFFAZBHEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NN=C2NC(=O)CN(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-(3-fluorophenyl)-3-methylbutanamide](/img/structure/B6994637.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B6994641.png)

![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B6994657.png)
![tert-butyl (2R,3R)-3-[[3-(hydroxymethyl)pyridin-2-yl]carbamoyl]-2-methylpiperidine-1-carboxylate](/img/structure/B6994663.png)
![6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B6994667.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-fluoro-4-hydroxybenzamide](/img/structure/B6994676.png)


![(3-Fluoro-4-hydroxyphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone](/img/structure/B6994708.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6994724.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(3-pyridin-2-ylazetidin-1-yl)ethanone](/img/structure/B6994725.png)
![(3-Fluoro-4-hydroxyphenyl)-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6994742.png)
